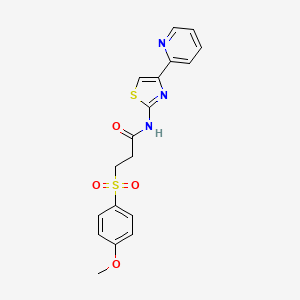

3-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Beschreibung

This compound features a propanamide backbone with two key substituents:

- A 4-methoxyphenylsulfonyl group at the third carbon, contributing electron-withdrawing and polar characteristics.

The methoxy group on the phenyl ring improves lipophilicity and metabolic stability, while the sulfonyl moiety may enhance binding to targets like kinases or enzymes via polar interactions .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-13-5-7-14(8-6-13)27(23,24)11-9-17(22)21-18-20-16(12-26-18)15-4-2-3-10-19-15/h2-8,10,12H,9,11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXSKBRFXQSPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents, synthesis, and bioactivity:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., sulfonyl in the target compound vs. sulfonamide in ) enhance polar interactions with targets like enzymes . Pyridine position: Pyridin-2-yl (target compound) vs. pyridin-4-yl () alters spatial orientation, impacting receptor binding .

Synthetic Feasibility: The target compound’s synthesis likely involves coupling 3-((4-methoxyphenyl)sulfonyl)propanoic acid with 4-(pyridin-2-yl)thiazol-2-amine, analogous to methods in (flash chromatography purification). Yields for similar compounds vary widely (e.g., 59% for benzo[d]thiazole derivative vs. 18% for oxadiazole derivatives ), suggesting optimization challenges.

Pharmacological Potential: The methoxy group is recurrent in bioactive analogs (e.g., anticonvulsant in ), implying its role in enhancing CNS penetration or target affinity. Sulfonyl vs. acetamide backbones: Sulfonyl-containing compounds (target, ) may exhibit stronger hydrogen-bonding compared to acetamides (GSK1570606A) .

Research Findings and Data Tables

Table 1: Substituent Impact on Activity

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves sequential sulfonylation and amide coupling reactions. A common approach includes:

- Step 1: Reacting 4-methoxyphenylsulfonyl chloride with a propanamide precursor under basic conditions (e.g., triethylamine in dry DCM) to form the sulfonamide intermediate.

- Step 2: Coupling the intermediate with 4-(pyridin-2-yl)thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Key considerations: Reaction temperature (0–25°C), inert atmosphere, and purification via column chromatography or recrystallization.

Basic: How is the compound structurally characterized?

Structural validation employs:

- NMR spectroscopy: H and C NMR to confirm sulfonyl, methoxy, and thiazole proton environments.

- Mass spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ at m/z 432.08).

- X-ray crystallography: Resolves bond angles and planarity of the thiazole-pyridine system (applied to analogs in ).

Basic: What initial biological screenings are recommended?

Prioritize:

- Antimicrobial assays: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer screening: Cell viability assays (MTT) on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM doses .

- Enzyme inhibition: Target cyclooxygenase (COX-2) or tyrosine kinases via fluorometric assays .

Advanced: How can bioactivity be optimized via structural modifications?

Structure-activity relationship (SAR) strategies:

- Sulfonyl group substitution: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme affinity .

- Thiazole ring modifications: Introduce methyl or chloro substituents at the 4-position to improve membrane permeability .

- Amide linker variation: Replace propanamide with cyclopropanecarboxamide to reduce metabolic degradation .

Advanced: How to resolve contradictions in bioactivity data across studies?

Approaches include:

- Comparative assay standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin) to minimize variability .

- Structural analogs testing: Evaluate derivatives (e.g., fluorophenyl vs. methoxyphenyl sulfonyl) to isolate substituent effects .

- Meta-analysis: Aggregate data from analogs (e.g., ’s antimicrobial table) to identify trends in bioactivity .

Advanced: What computational models predict target interactions?

Tools and methods:

- Molecular docking (AutoDock Vina): Simulate binding to COX-2 (PDB: 5KIR) or CDK7 (PDB: 6HR7) to prioritize high-affinity analogs .

- QSAR modeling: Use descriptors like logP and polar surface area to correlate solubility with antibacterial activity .

- MD simulations (GROMACS): Assess stability of sulfonamide-enzyme complexes over 100 ns trajectories .

Advanced: How to address low aqueous solubility in pharmacological studies?

Strategies:

- Co-solvent systems: Use DMSO:PBS (10:90 v/v) for in vitro assays; optimize via phase solubility studies .

- Nanoparticle formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Prodrug design: Synthesize phosphate ester derivatives for improved solubility and enzymatic activation in vivo .

Advanced: What in vivo models assess efficacy and toxicity?

Models include:

- Antimicrobial efficacy: Murine thigh infection model with P. aeruginosa (dose: 50 mg/kg, bid, 7 days) .

- Anticancer activity: Xenograft models (e.g., MDA-MB-231 breast cancer) with tumor volume monitoring via caliper .

- Toxicology: Liver/kidney function tests (ALT, creatinine) and histopathology in Sprague-Dawley rats .

Advanced: How to evaluate selectivity against off-target enzymes?

Methodology:

- Panel screening: Test against related enzymes (e.g., COX-1 vs. COX-2) using fluorogenic substrates .

- Kinase profiling (Eurofins): Screen at 1 μM against 50+ kinases to identify off-target inhibition (e.g., EGFR, VEGFR2) .

- Crystallographic analysis: Compare binding modes of the compound and selective inhibitors (e.g., celecoxib for COX-2) .

Advanced: What analytical methods ensure purity and stability?

Key protocols:

- HPLC-DAD: Use C18 columns (5 μm, 4.6 × 250 mm) with acetonitrile/water gradients (purity >98%) .

- Forced degradation studies: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

- Stability-indicating assays: Monitor hydrolysis of the sulfonamide group via LC-MS over 6 months at 25°C/60% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.